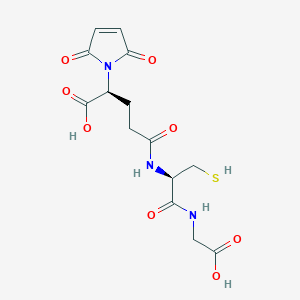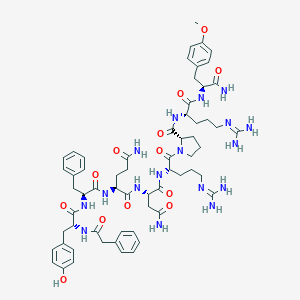
N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea, also known as AUDA, is a chemical compound that has been studied extensively for its potential therapeutic applications. AUDA has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of a variety of conditions.
Mécanisme D'action
N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea works by inhibiting the activity of soluble epoxide hydrolase (sEH), an enzyme that plays a role in the metabolism of fatty acids. By inhibiting sEH, N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea increases the levels of epoxyeicosatrienoic acids (EETs), which are known to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been found to have neuroprotective effects in models of stroke and traumatic brain injury. Additionally, N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea has been shown to improve insulin sensitivity and reduce blood pressure in animal models of metabolic syndrome.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea in lab experiments is its well-characterized mechanism of action. Additionally, N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea has been shown to be effective in various animal models, making it a promising candidate for further research. However, one limitation of using N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea. One area of interest is its potential use in the treatment of chronic pain conditions such as neuropathic pain and fibromyalgia. Additionally, there is interest in exploring the use of N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea in the treatment of inflammatory bowel disease and other inflammatory conditions. Finally, there is potential for the development of new analogs of N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea with improved solubility and pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea involves the reaction of 1-adamantylamine with 2,2-dimethylpropanoyl isothiocyanate. The resulting product is then purified through recrystallization to obtain pure N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea.
Applications De Recherche Scientifique
N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various conditions such as arthritis, neuropathic pain, and inflammatory bowel disease.
Propriétés
Nom du produit |
N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea |
|---|---|
Formule moléculaire |
C16H26N2OS |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
N-(1-adamantylcarbamothioyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H26N2OS/c1-15(2,3)13(19)17-14(20)18-16-7-10-4-11(8-16)6-12(5-10)9-16/h10-12H,4-9H2,1-3H3,(H2,17,18,19,20) |
Clé InChI |
GVOQHIUEDCZUEV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC12CC3CC(C1)CC(C3)C2 |
SMILES canonique |
CC(C)(C)C(=O)NC(=S)NC12CC3CC(C1)CC(C3)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)



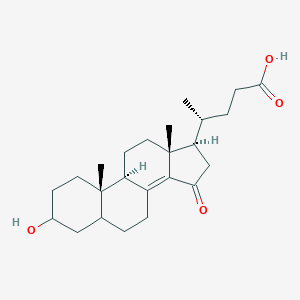

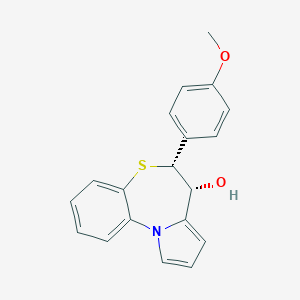
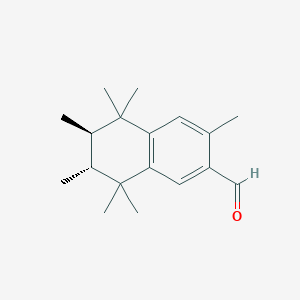
![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)
